1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole
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Overview
Description
1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is a complex organic compound that has garnered significant interest in the scientific community. This compound features a unique structure combining an azetidine ring, a pyrazole ring, and a butenyl side chain, making it a versatile molecule for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The pyrazole ring is then introduced via a condensation reaction with suitable reagents. The final step involves the chlorination of the pyrazole ring to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. The azetidine and pyrazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or activating their function, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 1-(azetidin-3-yl)-1H-pyrazol-3-amine
Comparison: Compared to similar compounds, 1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H16ClN3 |
---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
1-[(1-but-3-enylazetidin-3-yl)methyl]-4-chloropyrazole |
InChI |
InChI=1S/C11H16ClN3/c1-2-3-4-14-6-10(7-14)8-15-9-11(12)5-13-15/h2,5,9-10H,1,3-4,6-8H2 |
InChI Key |
OCTIHHMBRBTIIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CC(C1)CN2C=C(C=N2)Cl |
Origin of Product |
United States |
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